molecular formula C9H11NO2 B097195 N-(2-Hydroxyethyl)benzamide CAS No. 18838-10-3

N-(2-Hydroxyethyl)benzamide

Cat. No.: B097195
CAS No.: 18838-10-3
M. Wt: 165.19 g/mol
InChI Key: ZKSYUNLBFSOENV-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)benzamide is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of a benzamide group attached to a 2-hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)benzamide typically involves the reaction of benzoyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5COCl+HOCH2CH2NH2C6H5CONHCH2CH2OH+HCl\text{C}_6\text{H}_5\text{COCl} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CONHCH}_2\text{CH}_2\text{OH} + \text{HCl} C6​H5​COCl+HOCH2​CH2​NH2​→C6​H5​CONHCH2​CH2​OH+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of N-(2-oxoethyl)benzamide.

    Reduction: Formation of N-(2-aminoethyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-(2-Hydroxyethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a model compound for studying amide hydrolysis.

    Industry: Used in the production of polymers and as a corrosion inhibitor in metalworking fluids.

Comparison with Similar Compounds

  • N-(2-Hydroxyethyl)acetamide
  • N-(2-Hydroxyethyl)propionamide
  • N-(2-Hydroxyethyl)butyramide

Comparison: N-(2-Hydroxyethyl)benzamide is unique due to the presence of the benzamide group, which imparts distinct chemical and physical properties compared to its aliphatic counterparts. The aromatic ring in this compound enhances its stability and provides additional sites for functionalization, making it more versatile in various applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSYUNLBFSOENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341036
Record name N-(2-Hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16405-21-3, 18838-10-3
Record name Benzamide, N-(2-hydroxyethyl)-, L-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16405-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethanolamine (1.09 g, 17.8 mmol) in THF was added benzoyl chloride (520 mg, 3.60 mmol) dropwise at 0° C. under N2 atmosphere. The reaction mixture was stirred for 10 min and then quenched with 1M HCl. The mixture was then diluted with EtOAc and washed with sat. aq. NaHCO3 and brine. The organic layer was dried over MgSO4, filtered and concentrated in vacuo. The residue was crystalized to give N-(2-hydroxyethyl)benzamide (593 mg, 97%) as a white crystalline solid. 1H NMR (CDCl3, 300 MHz) δ3.41 (s, 1H), 3.49-3.59 (m, 2H), 3.75 (t, 2H, J=5.2 Hz), 7.10 (s, 1H), 7.32-7.38 (m, 2H), 7.42-7.48 (m, 1H), 7.72-7.76 (m, 2H) ppm.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, a mixture of methyl benzoate (3.0 mmol), 2-aminoethanol (3.6 mmol), Zn4(OCOCF3)6O (0.15 mmol) and methylene chloride (2.5 mL) was stirred at room temperature for 3 days, and as a result, N-(2-hydroxyethyl)benzamide was obtained in 11% yield. The resulting compound was identified by comparison with physical property data of the known compound.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3.6 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Zn4(OCOCF3)6O
Quantity
0.15 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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